molecular formula C15H20ClN3O2S B2645664 (Z)-2-methoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride CAS No. 1180040-72-5

(Z)-2-methoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride

Cat. No.: B2645664
CAS No.: 1180040-72-5
M. Wt: 341.85
InChI Key: BHBHBENSMORUNC-YFKNTREVSA-N
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Description

(Z)-2-methoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a methoxy group, a morpholine ring, and a thiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-methoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with a halogenated precursor.

    Methoxylation: The methoxy group is added through an O-alkylation reaction using methanol and a strong base such as sodium hydride.

    Final Coupling: The final step involves coupling the methoxy aniline derivative with the morpholinothiazole intermediate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the thiazole ring, potentially converting it into a more saturated heterocyclic structure.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Products may include methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Products may include reduced thiazole derivatives.

    Substitution: Products may include halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-methoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be modified to develop new drugs with specific therapeutic effects.

Industry

In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-methoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-methoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline
  • (Z)-2-methoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline sulfate
  • (Z)-2-methoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline phosphate

Uniqueness

Compared to similar compounds, (Z)-2-methoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride is unique due to its specific salt form, which can influence its solubility, stability, and reactivity. This makes it particularly useful in applications where these properties are critical.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-methyl-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S.ClH/c1-12-11-21-15(18(12)17-7-9-20-10-8-17)16-13-5-3-4-6-14(13)19-2;/h3-6,11H,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBHBENSMORUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=NC2=CC=CC=C2OC)N1N3CCOCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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